molecular formula C16H21NO4 B13300455 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid

Cat. No.: B13300455
M. Wt: 291.34 g/mol
InChI Key: LNKKNRWLAWMDRP-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The process can be initiated by reacting benzyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and the methyl group on the cyclohexane ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.

Scientific Research Applications

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which includes a cyclohexane ring with a methyl group and a carboxylic acid group

Properties

IUPAC Name

3-methyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-6-5-9-16(10-12,14(18)19)17-15(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKNRWLAWMDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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